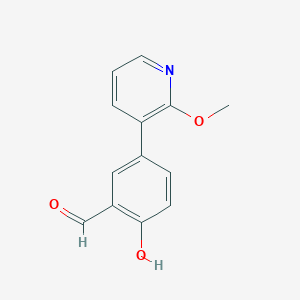

2-Hydroxy-5-(2-methoxypyridin-3-yl)benzaldehyde

CAS No.:

Cat. No.: VC13754602

Molecular Formula: C13H11NO3

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11NO3 |

|---|---|

| Molecular Weight | 229.23 g/mol |

| IUPAC Name | 2-hydroxy-5-(2-methoxypyridin-3-yl)benzaldehyde |

| Standard InChI | InChI=1S/C13H11NO3/c1-17-13-11(3-2-6-14-13)9-4-5-12(16)10(7-9)8-15/h2-8,16H,1H3 |

| Standard InChI Key | LFKGCECGGUPNRH-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC=N1)C2=CC(=C(C=C2)O)C=O |

| Canonical SMILES | COC1=C(C=CC=N1)C2=CC(=C(C=C2)O)C=O |

Introduction

Chemical Identity and Structural Features

2-Hydroxy-5-(2-methoxypyridin-3-yl)benzaldehyde (IUPAC name: 5-(2-methoxy-pyridin-3-yl)-2-hydroxybenzaldehyde) is a bifunctional aromatic aldehyde characterized by:

-

A benzaldehyde backbone substituted with a hydroxyl group at position 2 and a 2-methoxypyridin-3-yl group at position 5.

-

Molecular formula: C₁₃H₁₁NO₃ (exact mass: 243.21 g/mol).

-

Structural hybridization: The pyridine ring introduces electron-withdrawing effects, while the methoxy and hydroxyl groups modulate electronic density across the aromatic systems.

Key structural distinctions from simpler analogs like 2-hydroxy-5-methoxybenzaldehyde include:

-

Replacement of the methoxybenzene group with a methoxypyridinyl substituent, enhancing potential for coordination chemistry and hydrogen bonding.

-

Increased planarity due to conjugation between the pyridine and benzene rings, as observed in related Schiff base complexes .

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is typically synthesized via cross-coupling reactions to install the pyridinyl group onto the benzaldehyde core. A plausible route involves:

-

Suzuki-Miyaura Coupling: Reacting 5-bromo-2-hydroxybenzaldehyde with 2-methoxy-3-pyridinylboronic acid under palladium catalysis .

-

Post-functionalization: Methoxylation of pre-coupled intermediates using methylating agents like dimethyl sulfate.

Optimization Challenges

-

Regioselectivity: Ensuring coupling occurs exclusively at the pyridine’s 3-position requires careful ligand selection (e.g., SPhos ligands) .

-

Protection of reactive sites: The aldehyde and hydroxyl groups often necessitate protection (e.g., acetylation) during synthesis to prevent side reactions.

Physicochemical Properties

Experimental data for the exact compound remain scarce, but analogous structures provide predictive insights:

Spectroscopic Characteristics:

-

IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch), ~1260 cm⁻¹ (C-O of methoxy) .

-

¹H NMR: Aldehyde proton at δ 9.8–10.1 ppm; pyridine protons at δ 7.5–8.3 ppm .

Applications in Coordination Chemistry and Bioactivity

Schiff Base Formation

The aldehyde and hydroxyl groups facilitate Schiff base synthesis with primary amines, yielding ligands for metal complexes:

Such ligands exhibit enhanced chelation capacity due to the pyridinyl N-atom and phenolic O-atom, as demonstrated in antibacterial hydrazone derivatives .

Biological Activity

-

Antimicrobial Potential: Structural analogs show MIC values of 12.5–50 μg/mL against Staphylococcus aureus and Escherichia coli .

-

Enzyme Inhibition: The pyridine moiety may interact with ATP-binding sites in kinases, suggesting anticancer applications.

Future Research Directions

-

Crystallographic Studies: Single-crystal X-ray diffraction to confirm molecular geometry and intermolecular interactions.

-

Pharmacological Screening: Expand testing to include antiviral and anti-inflammatory assays.

-

Catalytic Applications: Explore use in asymmetric catalysis as chiral ligands.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume